n-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

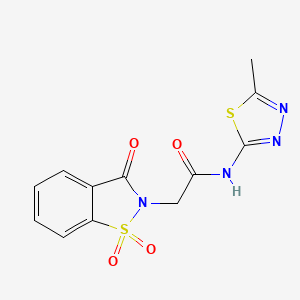

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a 5-methyl-1,3,4-thiadiazole core linked via an acetamide bridge to a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety. This structural hybrid is designed to optimize pharmacokinetic and pharmacodynamic profiles, likely targeting inflammatory or infectious pathways due to similarities with other thiadiazole-based therapeutics .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S2/c1-7-14-15-12(21-7)13-10(17)6-16-11(18)8-4-2-3-5-9(8)22(16,19)20/h2-5H,6H2,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQYZNWKTUUWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound featuring a thiadiazole moiety known for its diverse biological activities. The 1,3,4-thiadiazole ring structure is recognized for its potential in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the biological activity of this compound based on existing literature and research findings.

The compound's molecular formula is with a molecular weight of 274.29 g/mol. It contains a thiadiazole ring and a benzothiazole component, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Several studies have demonstrated that derivatives of thiadiazole possess significant antimicrobial properties. The presence of the thiadiazole ring enhances the ability of these compounds to inhibit bacterial growth effectively.

Anticancer Activity

The compound has shown promise in anticancer studies. Its mechanism involves the inhibition of specific enzymes associated with tumor growth and proliferation. For instance, derivatives have been reported to block pathways critical for cancer cell survival.

Anti-inflammatory Effects

Research highlights that thiadiazole compounds can mitigate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases.

Anticonvulsant Properties

Some studies suggest that thiadiazole derivatives may exhibit anticonvulsant effects. This activity could be attributed to their ability to modulate neurotransmitter systems in the central nervous system.

Case Studies and Research Findings

A review of literature reveals various case studies focusing on the biological activities of thiadiazole derivatives:

- Antimicrobial Study : A study evaluated several 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory activity against multiple strains (Gowda et al., 2020) .

- Anticancer Activity : In vitro studies showed that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways (Joseph et al., 2015) .

- Anti-inflammatory Research : A compound was tested for its ability to reduce edema in animal models of inflammation. The results indicated a marked reduction in swelling compared to controls (Skrzypek et al., 2021) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in metabolic pathways.

- Signal Transduction Interference : It can disrupt signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.